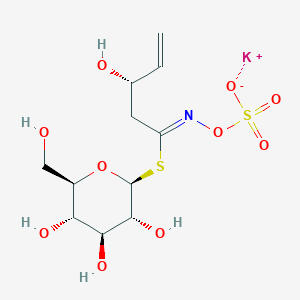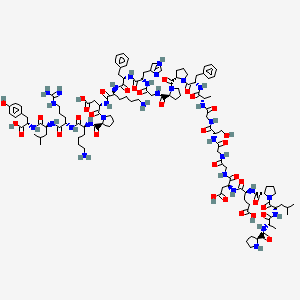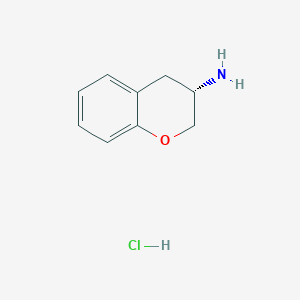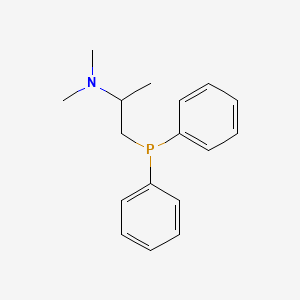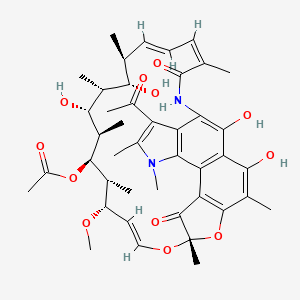
Fgfr4-IN-4
描述
Fgfr4-IN-4 is related to Fibroblast Growth Factor Receptor 4 (FGFR4), a tyrosine kinase receptor that is a member of the fibroblast growth factor receptor family . FGFR4 is stimulated by highly regulated ligand binding and is overexpressed in many types of cancer . FGFR4 has been identified as a potential target for inhibiting cancer development .
Synthesis Analysis
FGFR4 is a tyrosine kinase receptor that is a member of the fibroblast growth factor receptor family and is stimulated by highly regulated ligand binding . Excessive expression of the receptor and its ligand, especially FGF19, occurs in many types of cancer . Abnormal FGFR4 production explains these cancer formations, and therefore, this receptor has emerged as a potential target for inhibiting cancer development .Molecular Structure Analysis
FGFR4 is a member of the FGFR family, contains tyrosine kinase domains, and plays a critical role in embryonic development, tissue repair, tumor angiogenesis, and tumor progression . The human FGFR4 gene is located on the long arm of chromosome 5 (5q35.1) and spans a genomic region of about 11 kb .Chemical Reactions Analysis
FGFR4 is a tyrosine kinase receptor that is a member of the fibroblast growth factor receptor family and is stimulated by highly regulated ligand binding . The binding of canonical FGFs to FGFRs triggers a series of cellular processes related to cellular survival, metabolism, proliferation and differentiation .科学研究应用
FGFR4 在癌症发展和进展中的作用
成纤维细胞生长因子受体 4 (FGFR4) 在癌症发展和进展中发挥着至关重要的作用。FGFR4 是一种酪氨酸激酶受体,参与细胞增殖、分化、迁移、代谢和胆汁酸生物合成。它的高激活与多种实体瘤和血液系统恶性肿瘤有关。FGFR4 作为癌基因,推动癌症发展和进展。FGFR4 特异性抑制剂(如 BLU9931 和 H3B-6527)的开发和治疗评估已显示出抑制癌症中过度活跃的 FGFR4 信号的希望 (Lang & Teng, 2019)。
FGFR4 抑制剂在癌症治疗中的应用
FGFR4 抑制剂的使用是癌症治疗中备受关注的重要领域。这些抑制剂靶向 FGF19-FGFR4 信号通路,该通路与与癌症发展相关的细胞过程(如增殖和迁移)有关。目前的研究重点是开发和评估 FGFR4 特异性抑制剂,以提高癌症患者的治疗效率 (Liu et al., 2020)。
FGFR4 多态性和癌症易感性
研究探索了 FGFR4 多态性和癌症风险之间的关联。分析表明,某些 FGFR4 多态性与癌症发展相关。这些发现表明,FGFR4 基因变异可以影响各种癌症的进展,并可能影响治疗效果 (Moazeni-Roodi et al., 2020)。
FGFR4 抑制剂的设计和合成
研究集中于设计和合成新的 FGFR4 抑制剂。例如,已使用计算机辅助药物设计开发了吲唑衍生物,证明了对 FGFR4 激酶的选择性抑制和在肝细胞癌 (HCC) 细胞系中的抗肿瘤活性 (Chen et al., 2021)。
针对 FGFR4 的肝细胞癌治疗策略
FGFR4 抑制剂的开发是肝细胞癌 (HCC) 患者(特别是 FGF19 水平升高的患者)的有希望的工具。正在进行针对晚期 HCC 患者使用 FGFR4 抑制剂的临床试验。此外,通过 FGF19 类似物激活 FGFR4-KLOTHO β 为治疗胆汁淤积性肝病和 NASH 提供了一种新的策略,这可以预防代谢性 HCC 的发展 (Gadaleta & Moschetta, 2021)。
FGFR4 和 EGFR 信号在结直肠癌中的作用
FGFR4 通过诱导两性调节素表达来增加表皮生长因子受体 (EGFR) 信号,影响结直肠癌中对 EGFR 抑制剂的反应。FGFR4 和 EGFR 信号之间的这种串扰表明,将 FGFR4 抑制剂与 EGFR 抑制剂相结合可能是结直肠癌的有效治疗策略 (Hong et al., 2020)。
作用机制
安全和危害
属性
IUPAC Name |
N-[(3R,4S)-4-[[6-(2,6-dichloro-3,5-dimethoxyphenyl)-8-(4-methoxypiperidin-1-yl)pyrido[3,4-d]pyrimidin-2-yl]amino]oxolan-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32Cl2N6O5/c1-5-22(37)32-18-13-41-14-19(18)34-28-31-12-15-10-17(23-24(29)20(39-3)11-21(40-4)25(23)30)33-27(26(15)35-28)36-8-6-16(38-2)7-9-36/h5,10-12,16,18-19H,1,6-9,13-14H2,2-4H3,(H,32,37)(H,31,34,35)/t18-,19+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZAGAKBJFLDBW-RBUKOAKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl)C=NC(=N3)NC5COCC5NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1CCN(CC1)C2=C3C(=CC(=N2)C4=C(C(=CC(=C4Cl)OC)OC)Cl)C=NC(=N3)N[C@@H]5COC[C@@H]5NC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fgfr4-IN-4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II)](/img/structure/B3028478.png)
